3-Hydroxymethyl Meclofenamic Acid
Description
Overview of Fenamate Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Metabolism
The metabolism of fenamate NSAIDs is a complex process that primarily occurs in the liver. The biotransformation of these drugs involves several key enzymatic reactions, with the cytochrome P450 (CYP) system playing a central role. Specifically, enzymes like CYP2C9 are known to be involved in the metabolism of fenamates such as mefenamic acid. wikipedia.orgdrugbank.com The primary metabolic pathways for fenamates include hydroxylation and glucuronidation, which transform the parent drug into more water-soluble compounds that can be more easily excreted from the body, mainly through urine and feces. mdpi.comencyclopedia.pub
For instance, mefenamic acid is metabolized by CYP2C9 to 3'-hydroxymethyl mefenamic acid, which can be further oxidized to 3'-carboxymefenamic acid. wikipedia.orgdrugbank.com Similarly, meclofenamic acid undergoes extensive metabolism, leading to the formation of several metabolites. drugbank.comunict.it One of the most significant of these is the 3-hydroxymethyl metabolite. drugbank.comunict.itnih.gov This process of metabolism is critical as it not only facilitates the elimination of the drug but can also produce metabolites with their own biological activity.
Identification of 3-Hydroxymethyl Meclofenamic Acid as a Key Metabolite
From a chemical standpoint, this compound is identified as 2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic acid. synzeal.comsynthinkchemicals.com Its chemical structure is closely related to its parent compound, with the key difference being the addition of a hydroxyl group.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | 2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid | synzeal.comsynthinkchemicals.com |
| Molecular Formula | C14H11Cl2NO3 | synzeal.comscbt.comfinetechnology-ind.com |
| Molecular Weight | 312.15 g/mol | scbt.com |
| CAS Number | 67318-61-0 | synzeal.comsynthinkchemicals.comscbt.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMILHFIJFWZZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652610 | |
| Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67318-61-0 | |
| Record name | 2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067318610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2,6-DICHLORO-3-(HYDROXYMETHYL)PHENYL)AMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTG42NLU2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Metabolic Fate of 3 Hydroxymethyl Meclofenamic Acid
Hepatic Cytochrome P450-Mediated Formation from Parent Compounds
The formation of 3-Hydroxymethyl Meclofenamic Acid and its analogue, 3-Hydroxymethyl Mefenamic Acid, is primarily a result of hepatic metabolism, where cytochrome P450 (CYP) enzymes play a pivotal role. This initial phase of metabolism involves the hydroxylation of the parent non-steroidal anti-inflammatory drugs (NSAIDs), meclofenamic acid and mefenamic acid.
Hydroxylation of Meclofenamic Acid to this compound
Meclofenamic acid is extensively metabolized in the liver to an active metabolite known as Metabolite I, which is chemically identified as this compound. drugbank.comunict.it This biotransformation is a critical step in the metabolic pathway of the parent drug. drugbank.com In vitro studies have demonstrated that this metabolite retains some biological activity, exhibiting approximately one-fifth the cyclooxygenase inhibitory activity of meclofenamic acid. drugbank.comunict.it Further research using engineered cytochrome P450 BM3 mutants has also successfully identified 3'-OH-methyl-meclofenamic acid as a product of meclofenamic acid metabolism. researchgate.net
Hydroxylation of Mefenamic Acid by Cytochrome P450 Enzyme CYP2C9 to 3-Hydroxymethyl Mefenamic Acid
The hydroxylation of mefenamic acid is a well-characterized process predominantly mediated by the cytochrome P450 enzyme CYP2C9. drugbank.comdrugs.comhpra.iescispace.com This enzymatic reaction results in the formation of 3-Hydroxymethyl Mefenamic Acid (also referred to as 3'-OH-methyl-MFA or Metabolite I), which is the major metabolite of mefenamic acid. drugs.comacs.orgresearchgate.netnih.gov The process involves a benzylic hydroxylation of the methyl group on the phenyl ring of mefenamic acid. acs.orgresearchgate.netnih.gov The key role of CYP2C9 in this metabolic pathway has been consistently demonstrated in various in vitro studies using human liver microsomes and recombinant CYP2C9. nih.govpharmgkb.org
Table 1: Key Enzymes and Metabolites in the Initial Hydroxylation of Fenamates
| Parent Compound | Primary Metabolite | Key Enzyme |
|---|---|---|
| Meclofenamic Acid | This compound | Cytochrome P450 family drugbank.comunict.itresearchgate.net |
Subsequent Metabolic Conversions of this compound
Following its formation, this compound and its mefenamic acid-derived counterpart undergo further metabolic changes, primarily through oxidation and conjugation reactions. These subsequent steps are crucial for the detoxification and eventual excretion of the compounds from the body.
Further Oxidative Transformations to Carboxylated Metabolites
The 3-hydroxymethyl metabolite of mefenamic acid can be further oxidized to form a 3-carboxymefenamic acid (also known as Metabolite II). drugbank.comdrugs.comhpra.iescispace.com This transformation represents a second step in the oxidative metabolism of the parent drug. vu.nlscialert.netwikipedia.orgsciepub.com Similarly, meclofenamic acid is known to have a "Metabolite II," which is inactive and is understood to be the corresponding carboxylated derivative. nih.gov This carboxylation step effectively converts the hydroxymethyl group into a carboxylic acid group, further increasing the polarity of the molecule.
Conjugation Reactions: Glucuronidation of Hydroxymethyl and Carboxyl Metabolites
Table 2: Major Metabolic Pathways of Mefenamic Acid
| Parent Compound | Phase I Metabolism (Oxidation) | Phase II Metabolism (Glucuronidation) |
|---|---|---|
| Mefenamic Acid | 3-Hydroxymethyl Mefenamic Acid (Metabolite I) | Mefenamic Acid Acyl Glucuronide vu.nlscialert.net |
| 3-Carboxymefenamic Acid (Metabolite II) | 3-Hydroxymethyl Mefenamic Acid Glucuronide scialert.netontosight.ai |
Exploration of Xenobiotic Biotransformation in Non-Mammalian Biological Systems
The biotransformation of fenamate NSAIDs is not limited to mammals. Studies have explored how these compounds are metabolized by various non-mammalian organisms, providing insights into environmental fate and potential bioremediation applications.
The white rot fungus Phanerochaete sordida YK-624 has been shown to effectively transform mefenamic acid. nih.gov The metabolites identified in this fungal transformation include 3'-hydroxymethylmefenamic acid and 3'-carboxymefenamic acid, indicating a metabolic pathway similar to that observed in humans. nih.govresearchgate.net Another fungus, Beauveria bassiana, has also been used as a biocatalyst to produce the hydroxymethyl and subsequent carboxy metabolites of mefenamic acid. researchgate.net
Furthermore, bacterial cytochrome P450 enzymes have demonstrated the ability to metabolize these compounds. The enzyme CYP105A1 from Streptomyces griseolus can produce 3'-hydroxymethyl mefenamic acid from mefenamic acid. nih.gov Engineered P450 BM3 mutants, which originate from bacteria, have also been utilized to synthesize human-relevant metabolites of meclofenamic acid, such as 3'-OH-methyl-meclofenamic acid. researchgate.net These findings highlight the conserved nature of certain metabolic pathways across different biological kingdoms and underscore the potential of using microbial systems for producing drug metabolites. researchgate.netup.ac.za
Table 3: Compound Names
| Compound Name | Abbreviation/Other Names |
|---|---|
| This compound | Metabolite I of Meclofenamic Acid, 3'-OH-methyl-meclofenamic acid |
| Meclofenamic Acid | |
| 3-Hydroxymethyl Mefenamic Acid | Metabolite I of Mefenamic Acid, 3'HMMFA, 3'-OH-methyl-MFA |
| Mefenamic Acid | MFA |
| 3-Carboxymefenamic Acid | Metabolite II of Mefenamic Acid, 3'CMFA |
| 3-Hydroxymethylmefenamic acid glucuronide | 3'HMMFA-Glu |
| 3-Carboxymefenamic acid glucuronide | 3'CMFA-Glu |
Fungal Metabolic Pathways Involving 3-Hydroxymethyl Mefenamic Acid Formation
The transformation of meclofenamic acid by certain fungi results in the production of several metabolites, with this compound being a key intermediate. Research has identified specific fungal species capable of this biotransformation, highlighting a metabolic route that often mirrors mammalian metabolism.
The white-rot fungus Phanerochaete sordida YK-624 has been shown to effectively transform mefenamic acid. nih.govresearchgate.net Studies have demonstrated that when this fungus is cultured with mefenamic acid, a significant portion of the parent compound is converted into various metabolites. nih.gov Among these, 3'-hydroxymethylmefenamic acid has been identified as a primary mono-hydroxylated product. nih.govresearchgate.net Further metabolism by P. sordida can lead to the formation of di-hydroxylated and carboxylated derivatives, such as 3'-hydroxymethyl-5-hydroxymefenamic acid, 3'-hydroxymethyl-6'-hydroxymefenamic acid, and 3'-carboxymefenamic acid. nih.govresearchgate.net The initial hydroxylation to form this compound is a crucial first step in this fungal metabolic cascade.
Other filamentous fungi have also been identified as capable of metabolizing mefenamic acid to its hydroxylated form. Strains such as Beauveria bassiana, Clitocybe nebularis, and Mucor hiemalis can undertake the oxyfunctionalization of mefenamic acid, yielding 3'-hydroxymethylmefenamic acid. nih.govresearchgate.netbiorxiv.org In the case of Beauveria bassiana, this biotransformation can also lead to the subsequent formation of 3'-carboxymefenamic acid. researchgate.net This demonstrates a common metabolic capability among these diverse fungal species.
The following table summarizes the fungal species and the identified metabolites of meclofenamic acid, including the formation of this compound.
| Fungal Species | Parent Compound | Identified Metabolites | Reference |
| Phanerochaete sordida YK-624 | Mefenamic Acid | 3'-hydroxymethylmefenamic acid, 3'-hydroxymethyl-5-hydroxymefenamic acid, 3'-hydroxymethyl-6'-hydroxymefenamic acid, 3'-carboxymefenamic acid | nih.govresearchgate.net |
| Beauveria bassiana | Mefenamic Acid | 3'-hydroxymethylmefenamic acid, 3'-carboxymefenamic acid | researchgate.net |
| Clitocybe nebularis | Mefenamic Acid | 3'-hydroxymethylmefenamic acid | nih.govbiorxiv.org |
| Mucor hiemalis | Mefenamic Acid | 3'-hydroxymethylmefenamic acid | nih.govbiorxiv.org |
Enzymatic Systems Implicated in Fungal Biotransformation (e.g., Cytochrome P450)
The primary enzymatic system responsible for the hydroxylation of meclofenamic acid to this compound in fungi is the cytochrome P450 (CYP) monooxygenase system. nih.govnih.govresearchgate.net These enzymes are a large and diverse group of hemeproteins that catalyze the oxidation of a wide variety of substrates, including drugs and other xenobiotics. frontiersin.org
In the case of Phanerochaete sordida YK-624, the involvement of CYP enzymes in the metabolism of mefenamic acid is supported by inhibition studies. nih.gov The addition of 1-aminobenzotriazole, a known inhibitor of cytochrome P450, to the fungal cultures resulted in a smaller decrease in the concentration of mefenamic acid, suggesting that CYP enzymes are a key catalyst in its transformation. nih.gov This indicates that the hydroxylation reaction is a CYP-mediated process.
Similarly, the oxyfunctionalization of mefenamic acid by Beauveria bassiana, Clitocybe nebularis, and Mucor hiemalis is attributed to the activity of their respective cytochrome P450 monooxygenases. nih.govresearchgate.net This fungal-catalyzed reaction is analogous to the metabolism of mefenamic acid in humans, where the enzyme CYP2C9 is primarily responsible for its hydroxylation to 3'-hydroxymethyl mefenamic acid. wikipedia.org The ability of these fungi to produce metabolites that are also found in human metabolism makes them valuable tools for studying drug metabolism and for the potential synthesis of drug metabolites. biorxiv.org
While cytochrome P450 enzymes are the main drivers of this specific hydroxylation, other fungal enzymes, such as laccases and peroxidases, are also known to be involved in the broader degradation of NSAIDs. researchgate.netresearchgate.net However, for the specific formation of this compound, the evidence strongly points to the central role of the cytochrome P450 system.
The table below details the enzymatic systems implicated in the fungal biotransformation of meclofenamic acid.
| Fungal Species | Implicated Enzymatic System | Evidence | Reference |
| Phanerochaete sordida YK-624 | Cytochrome P450 (CYP) | Inhibition by 1-aminobenzotriazole | nih.gov |
| Beauveria bassiana | Cytochrome P450 monooxygenases | Production of oxyfunctionalized metabolites | nih.govresearchgate.net |
| Clitocybe nebularis | Cytochrome P450 monooxygenases | Production of oxyfunctionalized metabolites | nih.govbiorxiv.org |
| Mucor hiemalis | Cytochrome P450 monooxygenases | Production of oxyfunctionalized metabolites | nih.govbiorxiv.org |
Pharmacological and Biochemical Characterization of 3 Hydroxymethyl Meclofenamic Acid
In Vitro Enzyme Inhibition Studies
Cyclooxygenase (COX) Isoform Inhibition and Relative Potency Studies
In vitro studies have demonstrated that 3-Hydroxymethyl meclofenamic acid, also referred to as Metabolite I, possesses inhibitory activity against cyclooxygenase (COX) enzymes. drugbank.comdrugs.comnih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. medscape.com
The potency of this compound as a COX inhibitor is notably less than its parent compound. Research indicates that its activity is approximately one-fifth that of meclofenamate sodium. drugs.comnih.govunict.ite-lactancia.org While the parent compound, meclofenamic acid, is known to inhibit at least two COX isoenzymes, COX-1 and COX-2, specific isoform inhibition data for this compound is not extensively detailed in the reviewed literature. medscape.com
| Compound | Target Enzyme | Relative Potency |
| This compound | Cyclooxygenase (COX) | ~20% of Meclofenamic Acid drugbank.comdrugs.comnih.gov |
| Meclofenamic Acid | Cyclooxygenase (COX) | 100% (Reference) |
Table 1: Relative in vitro potency of this compound against Cyclooxygenase.
Investigations into Other Inflammatory Mediator Pathways
The parent compound, meclofenamic acid, has been identified as a dual inhibitor, targeting not only the cyclooxygenase pathway but also the 5-lipoxygenase (5-LOX) pathway. nih.govnih.gov In vitro studies have shown that meclofenamate sodium inhibits the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) in human leukocytes, which are products of the 5-LOX pathway. nih.gov Meclofenamic acid is considered an inhibitor of human leukocyte 5-lipoxygenase activity. drugbank.comdrugs.comunict.it
Given that this compound is an active metabolite of meclofenamic acid and retains structural similarities, it is hypothesized that it may also exert an inhibitory effect on the 5-lipoxygenase pathway. This hypothesis is predicated on the established dual-inhibitor profile of its parent compound. However, direct experimental evidence from the reviewed scientific literature specifically confirming or quantifying the 5-LOX inhibitory activity of this compound is not available. Further investigation is required to validate this hypothesis.
Molecular Interactions and Binding Dynamics
Detailed studies on the specific molecular interactions and binding dynamics of this compound are limited. However, insights can be drawn from research on its parent compound and other members of the fenamate class.
Ligand-Target Interactions
For the parent compound, meclofenamic acid, crystallographic studies have elucidated its interaction within the active site of human COX-2. nih.gov These studies reveal that fenamates, including meclofenamic acid, bind within the cyclooxygenase channel. nih.gov The binding orientation is described as inverted, where the carboxylate group of the drug forms critical interactions with key amino acid residues, specifically Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530), located at the apex of the channel. nih.gov These interactions are crucial for stabilizing the inhibitor within the active site and preventing the binding of the natural substrate, arachidonic acid. While these findings apply directly to meclofenamic acid, it is plausible that its hydroxymethyl metabolite adopts a similar binding mode, although this would need to be confirmed by specific structural studies.
Structural Determinants of Receptor Binding
The structure of the COX-2 active site, which is a sequence homodimer that exhibits half-of-site reactivity, allows for substrate-selective inhibition by certain NSAIDs. nih.gov The addition of the hydroxymethyl group in this compound, compared to the methyl group in the parent compound, alters the molecule's polarity and steric profile. This modification could potentially influence its binding affinity and selectivity for COX isoforms, but the precise impact on receptor binding remains to be fully characterized.
Structure Activity Relationship Sar of Hydroxylated Fenamates
Conformational and Electronic Effects of 3-Hydroxymethyl Substitution on Biological Activity
The introduction of a hydroxymethyl (-CH₂OH) group at the 3-position of the 2,6-dichloro-3-methylphenyl ring of meclofenamic acid induces specific conformational and electronic changes that modulate its biological activity. drugbank.comnih.gov Fenamate molecules possess considerable conformational flexibility, largely due to the rotation around the bond connecting the nitrogen atom to the phenyl rings. wikipedia.orgmdpi.com The addition of the 3-hydroxymethyl group introduces another flexible, rotatable bond, potentially allowing for a wider range of spatial arrangements or conformations.
Comparative Analysis of Biological Potency Across Metabolite Series
Meclofenamic acid is extensively metabolized in the liver to several metabolites, the most prominent of which is the active 3-hydroxymethyl derivative, often referred to as Metabolite I. drugbank.comnih.gov While this metabolite retains biological activity, its potency is significantly different from that of the parent compound.
In vitro studies have demonstrated that 3-Hydroxymethyl Meclofenamic Acid inhibits cyclooxygenase activity, but its potency is approximately one-fifth that of meclofenamic acid. drugbank.comnih.govnih.gov This reduction in activity highlights the critical role of the 3-methyl group in the parent structure for optimal interaction with the COX enzyme. The conversion to a hydroxymethyl group, while not abolishing activity, clearly attenuates it. This finding is a key aspect of the SAR for this series, indicating that even minor metabolic modifications can have a substantial impact on biological potency.
Table 1: Comparative Cyclooxygenase (COX) Inhibitory Activity
| Compound | Relative In Vitro COX Activity |
|---|---|
| Meclofenamic Acid | 1 |
| This compound (Metabolite I) | ~0.2 (one-fifth of the parent compound) |
Data sourced from in vitro studies comparing the cyclooxygenase inhibition of meclofenamic acid and its primary active metabolite. drugbank.comnih.govnih.gov
Other fenamates also exhibit varied potencies based on their substitution patterns. For instance, in studies on Slo2.1 channel activation, meclofenamic acid (MCFA) was found to be the most potent activator among several tested fenamates, including tolfenamic acid (TFA) and flufenamic acid (FFA). nih.gov This underscores the sensitivity of biological activity to the specific nature and position of substituents on the fenamate scaffold.
Computational and Theoretical Approaches to Predict Activity (e.g., Molecular Modeling of Metabolites)
Computational and theoretical methods are increasingly employed to predict the metabolic fate and biological activity of drug molecules, including fenamates. researchgate.net Molecular modeling techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanical methods provide valuable insights into how metabolites like this compound interact with their biological targets. nih.govnih.govresearchgate.net
For meclofenamate, computational models like XenoNet have been used to predict bioactivation pathways, identifying the potential for metabolism into various reactive species. nih.gov These models can score different atoms within the molecule for their likelihood of hydroxylation and subsequent bioactivation. nih.gov Such analyses have indicated a high probability for meclofenamate to be bioactivated into reactive quinone-species metabolites, targeting both the benzoic acid and the dichloromethylbenzene (B165763) functional groups. nih.gov
Furthermore, approaches combining molecular docking, MD simulations, and binding free-energy calculations have been used to study the regioselective metabolism of related fenamates like mefenamic acid by cytochrome P450 enzymes. ku.dknih.gov These studies help identify the preferred binding modes that are consistent with experimentally observed sites of metabolism, such as the formation of 3'-hydroxymethyl metabolites. ku.dknih.govnih.gov By simulating the flexibility of both the drug molecule and the enzyme's active site, these computational tools can successfully rank binding orientations that lead to specific metabolic products, offering a powerful method for predicting metabolite formation and activity. ku.dknih.gov
Advanced Analytical Methodologies for 3 Hydroxymethyl Meclofenamic Acid Research
Spectroscopic Techniques for Metabolite Structural Elucidation
The definitive identification of 3-Hydroxymethyl Meclofenamic Acid necessitates the use of powerful spectroscopic methods capable of providing detailed structural information.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of drug metabolites, including this compound. researchgate.net Unlike conventional mass spectrometry that measures nominal mass, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the metabolite, a critical step in its identification.
When coupled with liquid chromatography (LC-HRMS), this technique becomes a powerful platform for separating and identifying metabolites in complex biological samples. researchgate.net The high-resolution data generated by HRMS enables the confident differentiation of this compound from other structurally similar compounds. The fragmentation pattern observed in MS/MS spectra can further verify the position of the hydroxymethyl group on the molecule.
Table 1: Illustrative HRMS Data for a Related Metabolite, 3-Hydroxymethyl Mefenamic Acid
| Parameter | Value |
| Molecular Ion [M+H] | m/z 258.1125 (calculated) |
| Observed m/z | 258.1128 |
| Mass Error | 3.8 ppm |
| Fragmentation Pattern | 240.0894 (loss of H₂O) |
This table provides an example of the type of data obtained from HRMS analysis for a structurally similar metabolite, demonstrating the precision of the technique.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. foodandnutritionjournal.orgsavemyexams.com ¹H NMR and ¹³C NMR are fundamental experiments that provide information about the chemical environment of hydrogen and carbon atoms within the molecule, respectively. savemyexams.comacs.org
The number of signals, their chemical shifts (measured in ppm), and their splitting patterns in an NMR spectrum reveal the connectivity of atoms and the presence of different functional groups. foodandnutritionjournal.orgsavemyexams.com For this compound, NMR is crucial for confirming the presence and location of the hydroxymethyl group. nih.gov Advanced two-dimensional NMR techniques, such as COSY and HMBC, can further establish the complete structural and stereochemical assignment of the metabolite. nih.gov
Chromatographic Quantification in Biological and Environmental Matrices
Accurate quantification of this compound in diverse samples is essential for pharmacokinetic studies and environmental monitoring. Chromatographic methods are the gold standard for this purpose.
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with various detectors, is the most widely used technique for the quantification of drug metabolites. science.govresearchgate.net For this compound, reversed-phase LC methods are commonly developed and validated. science.gov
Method validation, following guidelines from bodies like the International Council for Harmonisation (ICH), ensures the reliability of the analytical data. researchgate.net Key validation parameters include linearity, precision, accuracy, selectivity, and limits of detection and quantification. researchgate.net LC methods are frequently paired with mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, especially in complex biological matrices like plasma and urine. nih.govslideshare.net
Table 2: Example of a Validated HPLC Method for a Parent Compound, Mefenamic Acid
| Parameter | Result |
| Column | Chromolith RP-18e (100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Detection | UV at 275 nm |
| Retention Time | ~3.9 min |
| Linearity (R²) | 0.9995 |
| Recovery | 99% to 108% |
This table illustrates typical parameters for a validated HPLC method for the parent drug, which would be adapted for its metabolite. researchgate.net
Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile planar chromatographic technique used for the separation and identification of substances. analyticaltoxicology.compageplace.de While less common for quantitative analysis compared to HPLC, TLC is a valuable tool for screening purposes and for monitoring the progress of chemical reactions. researchgate.net
In the context of this compound, TLC can be used for preliminary identification and to assess the purity of standards. researchgate.net High-Performance Thin Layer Chromatography (HPTLC) offers improved separation efficiency and the possibility of quantitative analysis through densitometry. analyticaltoxicology.com Different solvent systems can be employed to achieve optimal separation on the TLC plate. nih.gov
Table 3: TLC Method Parameters for the Parent Compound, Mefenamic Acid
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Chloroform: Methanol (9.0: 0.1, v/v) |
| Detection | Densitometry at 320 nm |
| Rƒ Value | 0.55 ± 0.03 |
| Linearity Range | 50-300 µg/mL |
This table provides an example of a developed TLC method for the parent drug, which can serve as a basis for analyzing its metabolites. researchgate.net
Utilization as a Reference Standard in Pharmaceutical and Research Quality Control
The availability of a well-characterized reference standard for this compound is fundamental for accurate analytical measurements in pharmaceutical quality control and research. synzeal.comlgcstandards.com Reference standards are highly purified compounds used as a benchmark for identification and quantification. ijmpronline.com
In pharmaceutical manufacturing, reference standards of impurities and metabolites, such as this compound, are crucial for method development, validation, and routine quality control of the active pharmaceutical ingredient (API), Meclofenamic Acid. synzeal.compharmaffiliates.com These standards ensure that the analytical methods are accurate and that the levels of impurities in the final drug product are within acceptable limits as defined by regulatory bodies. They are also essential for pharmacokinetic and metabolism studies to accurately identify and quantify the metabolite in biological samples.
Perspectives and Future Research Trajectories
Elucidation of Pharmacological Activities of Minor and Uncharacterized Metabolites
Meclofenamic acid undergoes extensive metabolism in the body, resulting in the formation of a primary active metabolite, 3-hydroxymethyl meclofenamic acid (Metabolite I), and at least six other minor, less-defined metabolites. drugbank.comnih.gove-lactancia.orgdrugs.com While the 3-hydroxymethyl metabolite has been identified as an active inhibitor of cyclooxygenase, possessing about one-fifth of the parent drug's activity, the pharmacological profiles of the other minor metabolites remain largely unknown. drugbank.come-lactancia.orgdrugs.comnih.gov Future research should prioritize the isolation and characterization of these uncharacterized metabolites.
In-depth Investigation of Metabolic Interconversion Dynamics and Regulation
The metabolic pathways of meclofenamic acid involve both Phase I and Phase II reactions. scialert.net The primary Phase I reaction is the hydroxylation of meclofenamic acid to its 3-hydroxymethyl metabolite, a process likely catalyzed by cytochrome P450 enzymes. meftal.comnih.gov This is followed by Phase II conjugation reactions, primarily with glucuronic acid, to form glucuronide conjugates that are more readily excreted. scialert.netnih.gov
Future studies should focus on identifying the specific cytochrome P450 isozymes responsible for the formation of this compound and other minor metabolites. Understanding the kinetics and regulation of these enzymes is essential for predicting potential drug-drug interactions and variability in patient responses. Furthermore, investigating the dynamics of interconversion between the parent drug and its metabolites, including the potential for reversible reactions, will provide a more comprehensive picture of the drug's disposition in the body.
Role of Metabolite Accumulation in Biological Systems
The 3-hydroxymethyl metabolite of meclofenamic acid has a longer half-life (approximately 15 hours) compared to the parent drug (0.8 to 5.3 hours) and has been observed to accumulate in plasma after multiple doses. drugbank.comnih.gove-lactancia.orgdrugs.com Although one study concluded that this accumulation is likely not clinically significant based on peak plasma concentrations, the potential long-term effects of this accumulation warrant further investigation. e-lactancia.orgdrugs.com
Development of Advanced Bioanalytical Techniques for Comprehensive Metabolite Profiling
A variety of analytical techniques have been employed to detect and quantify meclofenamic acid and its metabolites in biological matrices. These include high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.netjst.go.jp
Table of Research Findings:
| Finding | Research Area | Implication |
| This compound is an active metabolite with about 20% of the parent drug's cyclooxygenase inhibitory activity. drugbank.come-lactancia.orgnih.gov | Pharmacological Activities | This metabolite likely contributes to the overall therapeutic effect of meclofenamic acid. nih.gov |
| At least six other minor, uncharacterized metabolites of meclofenamic acid exist. drugbank.comnih.gove-lactancia.orgdrugs.com | Pharmacological Activities | The biological activities of these metabolites are unknown and require investigation. |
| This compound has a longer half-life than the parent drug and accumulates in plasma. drugbank.comnih.gove-lactancia.orgdrugs.com | Metabolite Accumulation | The clinical significance of this accumulation, particularly in long-term use or in patients with impaired organ function, needs further study. e-lactancia.orgdrugs.com |
| Meclofenamic acid metabolism involves cytochrome P450 enzymes. meftal.comnih.gov | Metabolic Interconversion | Identifying specific P450 isozymes can help predict drug interactions and patient variability. |
| Advanced analytical methods like LC-HRMS can provide comprehensive metabolite profiling. researchgate.net | Bioanalytical Techniques | These techniques are crucial for identifying all metabolites and understanding their roles. |
Q & A
Q. How is 3-Hydroxymethyl Meclofenamic Acid synthesized and characterized in research settings?
this compound (CAS 5129-20-4) is synthesized as a metabolite of mefenamic acid via CYP2C9-mediated hydroxylation . Characterization typically involves high-performance liquid chromatography (HPLC) and mass spectrometry to confirm purity (≥93%) and structural identity. Analytical standards are validated using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to ensure consistency in research applications .
Q. What are the primary metabolic pathways and excretion profiles of this compound?
Approximately 50% of orally administered mefenamic acid is metabolized to this compound, with further oxidation to 3-carboxymefenamic acid. Renal excretion accounts for 70% of the administered dose within 24 hours, including conjugated metabolites. In vitro studies confirm CYP2C9 as the primary enzyme responsible for this biotransformation .
Q. What pharmacological targets and inhibitory mechanisms are associated with this compound?
The metabolite exhibits cyclooxygenase (COX) inhibitory activity, though at approximately one-fifth the potency of the parent compound, meclofenamic acid. In vitro assays using human recombinant COX enzymes demonstrate dose-dependent inhibition, with IC₅₀ values calculated via enzymatic colorimetric methods .
Advanced Research Questions
Q. How are in vitro and in vivo models utilized to assess the antitumor effects of this compound?
In androgen-independent prostate cancer (PC3 cell line), subcutaneous xenograft models in nude mice are treated with this compound (20 mg/kg/day for 20 days). Histological analysis reveals reduced tumor vascularity, increased fibrosis, and decreased proliferation via Ki-67 staining. In vitro, dose-response curves (0–100 µM) are generated using MTT assays to quantify cytotoxicity .
Q. What methodologies are employed to analyze drug-drug interactions involving this compound?
Competitive binding assays (e.g., ultrafiltration or equilibrium dialysis) assess displacement of protein-bound drugs like warfarin or methotrexate. Renal clearance interactions are studied using co-administration with diuretics in rodent models, measuring serum creatinine and urea levels to evaluate nephrotoxicity. Pharmacokinetic parameters (e.g., Cmax, AUC) are quantified via LC-MS/MS .
Q. How does this compound regulate RNA methylation in epigenetic studies?
The compound inhibits fat mass and obesity-associated protein (FTO), an m⁶A RNA demethylase, at IC₅₀ values of ~5 µM in cell-free assays. In ocular disease models, FTO inhibition is validated via RNA immunoprecipitation (RIP-seq) and dot-blot assays using anti-m⁶A antibodies. This mechanism is explored for modulating gene expression in neurodegeneration .
Q. What experimental approaches evaluate the environmental impact of this compound on plant systems?
Hydroponic systems expose Arabidopsis thaliana or crop species (e.g., wheat) to sub-lethal concentrations (0.1–10 µg/L). Phenotypic changes (root elongation, chlorophyll content) are measured over 14 days. Transcriptomic analysis (RNA-seq) identifies stress-response pathways, while oxidative stress markers (e.g., malondialdehyde) are quantified via spectrophotometry .
Methodological Notes
- Analytical Standards : Use ISO17034-certified reference materials for quantification .
- In Vivo Dosing : Optimize administration routes (oral vs. intraperitoneal) based on bioavailability studies .
- Data Interpretation : Address metabolic interconversion (e.g., oxidation to 3-carboxymefenamic acid) when correlating in vitro and in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
